molecular formula C21H26N7Na4O17P3 B1256519 Nadph tetrasodium salt CAS No. 2646-71-1

Nadph tetrasodium salt

Cat. No.: B1256519
CAS No.: 2646-71-1
M. Wt: 833.3 g/mol
InChI Key: WYWWVJHQDVCHKF-ITGWJZMWSA-J
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Mechanism of Action

Target of Action

NADPH Tetrasodium Salt, also known as EINECS 220-163-3, primarily targets dehydrogenase and reductase enzymes . These enzymes play a crucial role in various metabolic and biosynthetic pathways .

Mode of Action

This compound acts as an electron donor in many reactions involving dehydrogenase and reductase enzymes . It is generated by the reduction of the electron acceptor NADP+ .

Biochemical Pathways

This compound is involved in a variety of metabolic and biosynthetic pathways. It plays a vital role in the biosynthesis of active molecules, chiral alcohols, fatty acids, and biopolymers . It is also required for lipid biosynthesis, biomass formation, and cell replication .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

This compound has a significant role in cellular antioxidative effects and anabolic reactions . It is used by glutathione reductase to reduce oxidized glutathione (GSSG) to its reduced form (GSH), which is essential for maintaining cellular redox balance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its requirement is particularly high in proliferating cancer cells, where it serves as a cofactor for the synthesis of nucleotides, proteins, and fatty acids . It is also essential for neutralizing high levels of reactive oxygen species (ROS) generated by increased metabolic activity .

Biochemical Analysis

Biochemical Properties

Nadph tetrasodium salt functions as an essential cofactor in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily serving as an electron donor. Key enzymes that utilize this compound include dehydrogenase and reductase enzymes . These interactions are vital for the reduction of oxidized molecules, thereby maintaining cellular redox balance. For instance, this compound is used by glutathione reductase to reduce oxidized glutathione (GSSG) to its reduced form (GSH), which is essential for maintaining cellular redox homeostasis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. This compound is crucial for the biosynthesis of nucleotides, proteins, fatty acids, and biopolymers . It also plays a role in cellular antioxidative effects by providing the reducing power needed for the regeneration of antioxidants like glutathione . In cancer cells, this compound helps maintain high levels of reduced glutathione, which is necessary for counteracting oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as an electron donor in redox reactions, facilitating the reduction of oxidized molecules. This coenzyme is generated by the reduction of the electron acceptor NADP+. The biological pathways involving this compound include the formation of carbohydrates from CO2 during photosynthesis, maintenance of high levels of reduced glutathione in erythrocytes, and reduction of thioredoxin . These interactions are crucial for maintaining cellular redox balance and supporting anabolic reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can influence its effectiveness over time. This compound is generally stable when stored at -20°C and protected from light and moisture . Exposure to room temperature for extended periods can lead to degradation, resulting in a decrease in its absorbance at 340 nm . Long-term studies have shown that this compound maintains its activity for up to two months when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, it supports various metabolic and biosynthetic processes without causing adverse effects. At high doses, this compound can lead to toxic effects, including oxidative stress and cellular damage . Studies have shown that maintaining appropriate levels of this compound is crucial for its beneficial effects on cellular function and metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid biosynthesis, biomass formation, and cell replication . It functions as a cofactor for enzymes involved in these pathways, providing the reducing power needed for anabolic reactions. This compound also plays a role in the biosynthesis of chiral alcohols, fatty acids, and biopolymers . Its involvement in these pathways is essential for maintaining cellular homeostasis and supporting growth and development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The distribution of this compound is crucial for its localization and accumulation in specific cellular regions where it is needed for biochemical reactions .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and mitochondria . Its subcellular distribution is essential for its activity and function, as it needs to be present in specific compartments to participate in redox reactions and support cellular metabolism. The targeting signals and post-translational modifications of this compound direct it to these compartments, ensuring its proper localization and function .

Properties

CAS No.

2646-71-1

Molecular Formula

C21H26N7Na4O17P3

Molecular Weight

833.3 g/mol

IUPAC Name

tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1

InChI Key

WYWWVJHQDVCHKF-ITGWJZMWSA-J

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

physical_description

Solid

Synonyms

Coenzyme II
Dinucleotide Phosphate, Nicotinamide-Adenine
NADP
NADPH
Nicotinamide Adenine Dinucleotide Phosphate
Nicotinamide-Adenine Dinucleotide Phosphate
Nucleotide, Triphosphopyridine
Phosphate, Nicotinamide-Adenine Dinucleotide
Triphosphopyridine Nucleotide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nadph tetrasodium salt
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Q & A

Q1: Why is NADPH tetrasodium salt important in studying cytochrome P450 enzymes?

A1: this compound is a crucial component in studying cytochrome P450 enzymes because it acts as the primary electron donor in the cytochrome P450 catalytic cycle [, ]. This cycle is essential for the oxidation of a wide range of substrates, including drugs, steroids, and environmental toxins. Without NADPH, these enzymes cannot function, making it a critical reagent for in vitro research on these important drug-metabolizing enzymes.

Q2: How does NADPH interact with cytochrome P450 reductase and cytochrome b5 in the electron transfer process?

A2: The first paper [] highlights the importance of NADPH in the complex interplay between cytochrome P450 enzymes, cytochrome P450 reductase, and cytochrome b5. The researchers found that caffeine's activation of CYP3A2 was partially dependent on cytochrome b5, suggesting that caffeine enhances the transfer of the second electron from cytochrome b5 to cytochrome P450. This finding underscores the importance of understanding the intricate details of electron transfer within the cytochrome P450 system for a complete understanding of how compounds like caffeine modulate enzyme activity. Further research into the specific interactions between NADPH, cytochrome P450 reductase, and cytochrome b5 is needed to fully elucidate the mechanisms involved.

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